Edaravone glucuronide-d5 (sodium)

Drug Transport Renal Excretion Metabolite Disposition

LC-MS/MS quantitation of edaravone glucuronide is hampered by matrix effects and ionization variability. Unlabeled internal standards cannot be resolved from endogenous analyte, invalidating results. • d5-labeled IS (+5 Da shift) ensures unambiguous MS detection with matched physicochemical properties • Enables accurate PK profiling (Cmax, AUC, t½) of the glucuronide metabolite (60-78% urinary elimination) • Facilitates MRP4 (Km=9.85 μM) transport assays for DDI risk assessment • Characterization data supports FDA/EMA bioanalytical method validation for ANDA/NDA

Molecular Formula C16H18N2NaO7
Molecular Weight 378.34 g/mol
Cat. No. B12407890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdaravone glucuronide-d5 (sodium)
Molecular FormulaC16H18N2NaO7
Molecular Weight378.34 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3.[Na]
InChIInChI=1S/C16H18N2O7.Na/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23;/h2-7,11-14,16,19-21H,1H3,(H,22,23);/t11-,12-,13+,14-,16+;/m0./s1/i2D,3D,4D,5D,6D;
InChIKeyQQGBMGKOGJEVRL-FZUIGTCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edaravone Glucuronide-d5 (Sodium) Overview


Edaravone glucuronide-d5 (sodium) is a stable isotope-labeled analog of edaravone glucuronide sodium, in which five hydrogen atoms are replaced by deuterium . As a deuterated internal standard, it is engineered for use in quantitative analytical workflows—primarily LC-MS/MS—to correct for matrix effects, ionization variability, and recovery losses during the measurement of edaravone glucuronide in biological samples [1]. Its physicochemical properties mirror those of the unlabeled analyte, ensuring co-elution and equivalent ionization behavior, while the +5 Da mass shift enables unambiguous chromatographic separation and detection [2].

Analytical Specificity of Edaravone Glucuronide-d5


Generic substitution with unlabeled edaravone glucuronide, edaravone sulfate, or non-isotopic internal standards is analytically invalid for quantitative LC-MS/MS. The unlabeled metabolites cannot be distinguished from the endogenous analyte in the mass spectrometer, rendering accurate quantitation impossible [1]. Furthermore, the distinct transporter-mediated disposition of edaravone glucuronide—exclusively effluxed by MRP4 (Km = 9.85 μM) rather than BCRP or OAT1/3—means that its concentration in biological matrices is differentially regulated compared to edaravone sulfate, which relies on OAT1/3 and BCRP for renal handling [2]. Any attempt to use a non-deuterated analog or a mismatched isotope-labeled standard would compromise both analytical accuracy and the physiological interpretation of pharmacokinetic data [3].

Quantitative Evidence: Edaravone Glucuronide-d5


MRP4-Mediated Glucuronide Efflux Specificity

Edaravone glucuronide is a selective substrate for the MRP4 (ABCC4) efflux transporter, whereas edaravone sulfate is a substrate for BCRP (ABCG2) and the basolateral uptake transporters OAT1 (SLC22A6) and OAT3 (SLC22A8) [1]. In membrane vesicle assays, edaravone glucuronide exhibited an ATP-dependent uptake by MRP4 with a Km of 9.85 μM, while edaravone sulfate showed no significant uptake by MRP4 but was taken up by BCRP with a Km of 16.5 μM [2]. Additionally, edaravone sulfate, but not edaravone glucuronide, is transported by hOAT1 (Km = 11 μM) and hOAT3 (Km = 15 μM) [3]. This transporter divergence means that the plasma and urinary concentrations of the two conjugates are controlled by entirely distinct mechanisms, making their simultaneous accurate quantification essential for understanding renal clearance and potential drug-drug interactions [4].

Drug Transport Renal Excretion Metabolite Disposition

Mass Shift Advantage for LC-MS/MS Quantification

Edaravone glucuronide-d5 (sodium) incorporates five deuterium atoms, resulting in a +5.03 Da mass shift relative to the unlabeled analyte (m/z increase from approximately 353 to 358 for the neutral species) . This mass difference is sufficient to avoid isotopic overlap from the natural abundance 13C isotopes of the unlabeled analyte, which would otherwise contribute to the internal standard channel and cause quantification bias [1]. In contrast, a non-deuterated analog such as unlabeled edaravone glucuronide (m/z = 353) cannot be resolved from the analyte in the mass spectrometer, rendering accurate quantitation impossible [2]. The use of a deuterated internal standard with ≥5 deuterium labels is the industry-standard approach for achieving the necessary selectivity and accuracy in bioanalytical LC-MS/MS methods [3].

Bioanalysis LC-MS/MS Internal Standard

Renal Clearance Reduction in Mrp4 Knockout Mice

The functional significance of MRP4 in the renal elimination of edaravone glucuronide was demonstrated in Mrp4 knockout mice, where the renal clearance of edaravone glucuronide was reduced by 60.3% compared to wild-type mice (2.01 vs. 5.06 ml/min/kg BW) [1]. In contrast, the renal clearance of edaravone sulfate was reduced by 25.4% in Bcrp knockout mice (3.62 vs. 4.85 ml/min/kg BW) [2]. This stark difference in the magnitude of clearance reduction underscores the distinct and non-redundant roles of these transporters in eliminating the two conjugates. Consequently, any factor that modulates MRP4 activity—such as genetic polymorphisms, disease states, or co-administered drugs—will selectively alter the systemic exposure of edaravone glucuronide but not edaravone sulfate [3].

Knockout Mouse Model Renal Clearance Pharmacokinetics

Glucuronidation Dominance in Edaravone Metabolism

Edaravone is eliminated primarily as the glucuronide conjugate, which accounts for approximately 59.8% to 78.4% of the administered dose recovered in human urine, while unchanged edaravone and the sulfate conjugate represent minor fractions [1]. This metabolic dominance underscores the necessity of accurately quantifying the glucuronide metabolite in pharmacokinetic studies. In vitro studies confirm that edaravone glucuronidation is mediated primarily by UGT1A9, with an intrinsic clearance (CLint1) of 42.4 ± 9.5 μl·min⁻¹·mg⁻¹ in recombinant UGT1A9, far exceeding the activity of other UGT isoforms [2]. Because UGT1A9 expression and activity are subject to genetic polymorphism and drug-induced modulation, the plasma concentration of edaravone glucuronide serves as a sensitive biomarker of UGT1A9 function [3].

Drug Metabolism Phase II Conjugation Urinary Excretion

Validation of Deuterated vs. Non-Deuterated IS

Regulatory bioanalytical method validation guidelines mandate the use of a stable isotope-labeled internal standard to achieve acceptable accuracy and precision when matrix effects are significant [1]. For edaravone glucuronide, the use of the d5-labeled analog has been shown to meet typical acceptance criteria for accuracy (85-115% of nominal concentration) and precision (coefficient of variation ≤15%) across the calibration range [2]. In contrast, methods employing a non-isotopic internal standard, such as a structural analog, often fail to meet these criteria due to differential matrix effects and extraction recovery [3]. The deuterated internal standard co-elutes with the analyte and experiences identical ion suppression/enhancement, thereby normalizing the response and enabling robust, high-throughput quantification suitable for preclinical and clinical pharmacokinetic studies [4].

Method Validation Bioanalytical Chemistry Quality Control

Edaravone Glucuronide-d5 Applications


Quantitative Bioanalysis for Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies, the deuterated internal standard is added at a fixed concentration to all calibration standards, quality control samples, and unknown biological samples prior to extraction. The analyte-to-internal standard peak area ratio is used to construct a calibration curve, correcting for variability in sample preparation and LC-MS/MS instrument response [1]. This approach is essential for determining key PK parameters such as Cmax, AUC, and half-life of the glucuronide metabolite, which accounts for 60-78% of the edaravone dose eliminated in urine [2].

Transporter Interaction Studies for DDI Assessment

Given that edaravone glucuronide is a selective substrate for MRP4 (Km = 9.85 μM) but not OAT1/3 or BCRP, it can be used as a probe substrate in vesicular transport assays to evaluate the inhibitory potential of new chemical entities on MRP4-mediated efflux [3]. The deuterated internal standard enables accurate quantification of glucuronide accumulation in membrane vesicles or cell monolayers, facilitating the determination of IC50 values for test compounds and the assessment of clinical DDI risk [4].

Regulatory Method Validation for ANDA/NDA Submissions

Edaravone glucuronide-d5 (sodium) serves as a critical reference standard during the development and validation of analytical methods intended for Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA) [5]. Its use ensures compliance with FDA and EMA guidance on bioanalytical method validation, which strongly recommends stable isotope-labeled internal standards to mitigate matrix effects [6]. The compound's traceability to pharmacopeial standards (USP or EP) further supports its utility in GLP/GMP environments [7].

UGT1A9 Phenotyping and Metabolite Profiling

The deuterated glucuronide is employed in UGT reaction phenotyping assays to quantify edaravone glucuronidation by recombinant UGT isoforms or human tissue microsomes [8]. Because UGT1A9 exhibits the highest intrinsic clearance (CLint = 42.4 ± 9.5 μl·min⁻¹·mg⁻¹) among UGTs tested, the d5-internal standard enables precise determination of enzyme kinetic parameters (Km, Vmax) and assessment of UGT1A9-mediated drug-drug interactions or genetic polymorphisms [9].

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